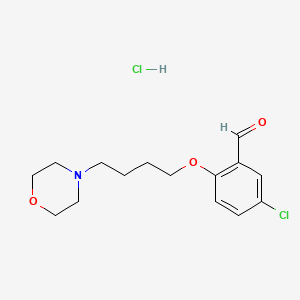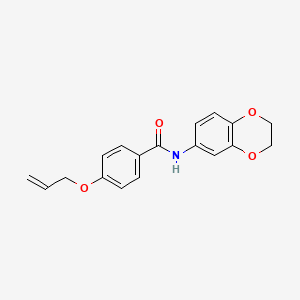![molecular formula C20H27ClN2O B4401009 1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401009.png)
1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride
説明
1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In
作用機序
1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride is a selective antagonist of the 5-HT1D receptor, which is a subtype of the serotonin receptor. It has been shown to bind to this receptor with high affinity and inhibit its activity. The 5-HT1D receptor is involved in the regulation of mood, anxiety, and pain perception, and its inhibition by this compound is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to have antipsychotic effects in animal models of schizophrenia. It has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of 1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride is its high selectivity for the 5-HT1D receptor, which allows for more specific targeting of this receptor compared to other compounds that may bind to multiple receptors. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
将来の方向性
For research on 1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride may include further studies on its potential therapeutic effects in humans, as well as investigations into its mechanism of action and potential interactions with other receptors. Additionally, the development of more potent analogs of this compound may be a promising direction for future research.
科学的研究の応用
1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential use as a therapeutic agent in a variety of diseases, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for these disorders in humans.
特性
IUPAC Name |
1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.ClH/c1-21-11-13-22(14-12-21)15-16-23-20-9-7-19(8-10-20)17-18-5-3-2-4-6-18;/h2-10H,11-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLYNYOUSONXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400948.png)
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4400956.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4400966.png)
![2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400978.png)
![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
![N-(3-chloro-4-fluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400995.png)
![1-[3-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4401003.png)

![4-{2-[4-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4401015.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)
![N-(4-butoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4401037.png)